3-ethyl-6-(4-ethylphenyl)-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
3-ETHYL-6-(4-ETHYLPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines
Preparation Methods
The synthesis of 3-ETHYL-6-(4-ETHYLPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole and thiadiazine rings through cyclization reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-ETHYL-6-(4-ETHYLPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines with different substituents on the triazole and thiadiazine rings. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds are:
- 3-ME-6-(4-METHYLPHENYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
- 6-(4-ETHYLPHENYL)-7-(4-FLUOROPHENYL)-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
These comparisons highlight the uniqueness of 3-ETHYL-6-(4-ETHYLPHENYL)-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE in terms of its specific substituents and their impact on its biological activity.
Properties
Molecular Formula |
C22H25N5OS |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-ethyl-6-(4-ethylphenyl)-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H25N5OS/c1-4-15-9-11-16(12-10-15)19-20(21(28)23-17-8-6-7-14(3)13-17)29-22-25-24-18(5-2)27(22)26-19/h6-13,19-20,26H,4-5H2,1-3H3,(H,23,28) |
InChI Key |
VDRLSWYEAXLGSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)CC)C(=O)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
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